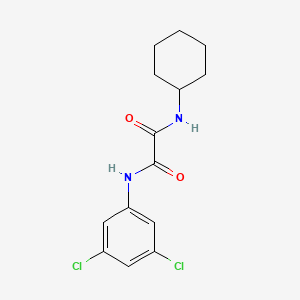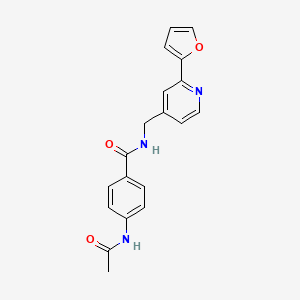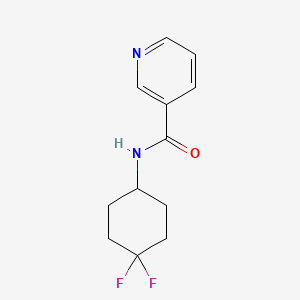![molecular formula C24H19N3O4S B2451562 [2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone CAS No. 851808-94-1](/img/structure/B2451562.png)
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a nitrophenyl group, a xanthenyl group, and a methylsulfanyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized from glyoxal and ammonia . The presence of other functional groups may require additional steps or different synthesis methods.Molecular Structure Analysis
The compound’s molecular structure includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a nitrophenyl group, a xanthenyl group, and a methylsulfanyl group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The imidazole ring could also participate in various reactions due to its aromaticity and the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the imidazole ring is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis
- An efficient approach for regioselective synthesis of heterocyclic compounds, including variations of the mentioned chemical, has been developed. This method involves microwave-assisted processes under catalyst- and solvent-free conditions, highlighting its potential in green chemistry (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Properties
- Various derivatives of benzofuran and phenyl methanone, including structures similar to the compound , have been synthesized and evaluated for antimicrobial and antioxidant properties. These studies contribute to the development of new broad-spectrum antibiotics and understanding the biological activities of novel benzofuran derivatives (Rashmi et al., 2014).
Spectral Characterization and Docking Studies
- Novel compounds structurally related to the chemical have been synthesized and characterized using various spectral methods. These studies, including density functional theory calculations and molecular docking, help in understanding the antibacterial activity and the structural optimization of these compounds (Shahana & Yardily, 2020).
Biological Activity Studies
- A series of compounds, including variations of the compound , have been synthesized and characterized. Their biological activity, particularly herbicidal and insecticidal activities, have been evaluated, providing insights into their potential applications in agriculture (Wang et al., 2015).
Synthesis and Structural Analysis
- Various methodologies for synthesizing compounds structurally similar to the chemical have been developed, including reactions under different conditions and using different catalysts. These studies contribute to the understanding of synthesis mechanisms and structural analysis of related compounds (Kimbaris & Varvounis, 2000).
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-23(22-18-8-1-3-10-20(18)31-21-11-4-2-9-19(21)22)26-13-12-25-24(26)32-15-16-6-5-7-17(14-16)27(29)30/h1-11,14,22H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQPAADFGPDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



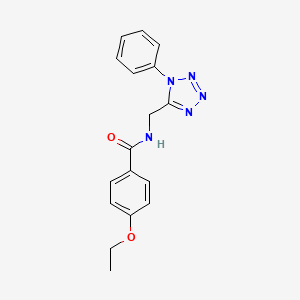
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)
![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)
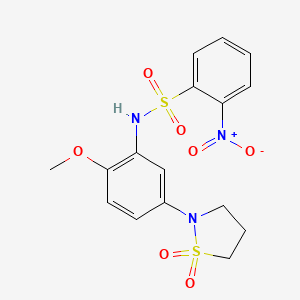
![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)
![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)
